3-(4-methylphenyl)-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one
Description
3-(4-Methylphenyl)-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound featuring a thieno[3,2-d]pyrimidin-4-one core fused with a thiophene ring. Key structural attributes include:
- 1,2,4-Oxadiazole moiety: A bioisostere for ester or amide groups, improving metabolic stability and bioavailability .
- Sulfanyl linker: Facilitates structural flexibility and modulates electronic properties .
Synthetic routes for analogous compounds (e.g., thieno-pyrimidinones with sulfanyl-linked substituents) involve cyclocondensation of thioureas with carbonyl derivatives or nucleophilic substitution reactions (e.g., using CS₂/KOH for sulfanyl group introduction) .
Properties
IUPAC Name |
3-(4-methylphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O2S2/c1-14-7-9-16(10-8-14)26-21(27)19-17(11-12-29-19)23-22(26)30-13-18-24-20(25-28-18)15-5-3-2-4-6-15/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFNRUOHBHHKAHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2SCC4=NC(=NO4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs of the target compound exhibit variations in core scaffolds, substituents, and functional groups, leading to divergent physicochemical and biological properties. Below is a detailed comparison:
Structural Analogs with Thieno[2,3-d]pyrimidinone Cores
Analogs with Modified Heterocyclic Moieties
Key Findings from Comparative Studies
Bioavailability : Compounds with 1,2,4-oxadiazole (e.g., target compound) show superior metabolic stability compared to isoxazole derivatives due to reduced oxidative degradation .
Lipophilicity : Fluorinated analogs (e.g., 4-fluorophenyl in ) exhibit higher logP values, enhancing membrane permeability but risking solubility issues.
Synthetic Accessibility : Sulfanyl-linked compounds require milder conditions (e.g., DMF/LiH) compared to tetrazole-forming reactions .
Computational and Experimental Insights
- Drug-Likeness: Computational studies on chromeno-pyrimidine analogs (e.g., ) predict good oral bioavailability (LogP = 3.2, TPSA = 65 Ų) for compounds with similar substituents.
- Crystallography: SHELX software has resolved analogous structures, confirming planarity of the thieno-pyrimidinone core and steric effects of 4-methylphenyl groups.
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